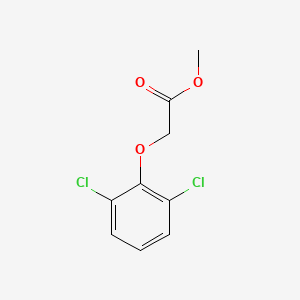

Methyl 2,6-dichlorophenoxyacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2,6-dichlorophenoxyacetate is a chemical compound with the molecular formula C9H8Cl2O3 . It has an average mass of 235.064 Da and a monoisotopic mass of 233.985046 Da . It is also known by its IUPAC name, Methyl 2-(2,6-dichlorophenoxy)acetate .

Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, eight hydrogen atoms, two chlorine atoms, and three oxygen atoms . The exact 3D structure can be found in chemical databases like ChemSpider .Physical And Chemical Properties Analysis

This compound has a molecular weight of 235.06 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and solubility would typically be found in a material safety data sheet or a chemical database.科学的研究の応用

Synthesis Process Optimization

Methyl 2,6-dichlorophenoxyacetate has been synthesized using 2,6-dichlorophenol, sodium methoxide, and methyl chloroacetate. Optimizing the reaction conditions, such as the ratio of reactants and the duration of reflux, led to a high yield of up to 99% (Qin Bing-chang, 2008).

Environmental Impact Analysis

Research has focused on the environmental impact of closely related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), including their presence in natural environments due to agricultural and urban activities. Studies have aimed to understand the specific characteristics of their toxicity and mutagenicity, with the USA, Canada, and China being significant contributors to this research area (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020).

Herbicidal Efficacy and Selectivity

Historical studies have examined the use of related chlorophenoxy compounds as selective herbicides. For example, 4-chloro-2-methyl-phenoxyacetic acid and 2,4-dichlorophenoxyacetic acid have been tested for weed eradication in agricultural settings, highlighting their effectiveness in controlling broadleaf weeds without affecting crops like cereals (G. E. Blackman, 1945).

Photocatalytic Degradation Studies

Research on the photocatalytic degradation of similar compounds, such as 2,4-dichlorophenoxyacetic acid, has been conducted to aid in the remediation of wastewater contamination. The use of catalysts like manganese oxide has shown promising results in degrading these compounds, suggesting potential environmental remediation applications (M. Lemus, T. López, S. Recillas, D. Frías, M. Montes, J. Delgado, M. Centeno, J. Odriozola, 2008).

Carcinogenicity and Toxicity Studies

Systematic reviews have been conducted to assess the carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds, including 2,4-D. These studies evaluate the evidence from epidemiologic, toxicological, and biomonitoring studies, often concluding that environmental exposures are not sufficient to establish a causal relationship with cancer, despite some epidemiological associations (K. Stackelberg, 2013).

Safety and Hazards

According to a safety data sheet, Methyl 2,6-dichlorophenoxyacetate is harmful if swallowed and may cause an allergic skin reaction. It causes serious eye irritation and is very toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin or eyes .

作用機序

Target of Action

Methyl 2,6-dichlorophenoxyacetate is a synthetic auxin, a class of plant hormones that are essential for plant body development . The primary targets of this compound are the auxin receptors found in plants. These receptors play a crucial role in the regulation of plant growth and development .

Mode of Action

As a synthetic auxin, this compound mimics the action of natural auxins. It binds to the auxin receptors, triggering a series of events that lead to uncontrolled cell division and growth . This rapid, unregulated growth eventually leads to the death of the plant, making this compound an effective herbicide .

Biochemical Pathways

These include pathways involved in cell division, cell elongation, differentiation, and apoptosis . The compound’s impact on these pathways leads to uncontrolled growth and eventual plant death .

Pharmacokinetics

Like other auxins, it is likely to be absorbed by plant tissues and distributed throughout the plant via the vascular system . Its bioavailability would depend on factors such as the plant species, the concentration of the compound, and environmental conditions .

Result of Action

The primary result of this compound’s action is the death of the plant. This is due to the uncontrolled cell division and growth triggered by the compound’s interaction with auxin receptors . The affected plant exhibits symptoms such as leaf curling, stem twisting, and eventual wilting .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, humidity, and the presence of other chemicals in the environment . For example, certain soil types may affect the compound’s absorption and distribution within the plant . Additionally, the compound’s efficacy may be reduced in cold temperatures or under drought conditions .

生化学分析

Biochemical Properties

Methyl 2,6-dichlorophenoxyacetate plays a significant role in biochemical reactions, particularly in the context of herbicidal activity. It interacts with enzymes such as α-ketoglutarate-dependent dioxygenase, which is involved in the degradation pathway of similar compounds . This interaction leads to the breakdown of the compound, facilitating its role in biochemical processes. Additionally, this compound can interact with proteins and other biomolecules, influencing their function and stability.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its interaction with α-ketoglutarate-dependent dioxygenase results in the inhibition of the enzyme’s activity, affecting the degradation of related compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and alter metabolite levels within cells. The compound’s interaction with α-ketoglutarate-dependent dioxygenase is a key aspect of its metabolic role, affecting the degradation of related compounds and influencing overall metabolic processes .

特性

IUPAC Name |

methyl 2-(2,6-dichlorophenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-8(12)5-14-9-6(10)3-2-4-7(9)11/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPPNSKJFSXSAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=CC=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634040 |

Source

|

| Record name | Methyl (2,6-dichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1928-49-0 |

Source

|

| Record name | Methyl (2,6-dichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the new synthetic process for Methyl 2,6-dichlorophenoxyacetate and what are its advantages?

A1: The new synthetic process utilizes 2,6-dichlorophenol, sodium methoxide, and methyl chloroacetate as raw materials []. The key advantage of this process is its high yield, reaching up to 99% under optimized conditions. These conditions involve a 1:1.3 mole ratio of 2,6-dichlorophenol to methyl chloroacetate, distilling off 2/3 of the methanol after adding methyl chloroacetate, and refluxing the mixture for 3 hours [].

Q2: How was the synthesized this compound characterized?

A2: The structure of the synthesized this compound was confirmed using several spectroscopic techniques, including Mass Spectrometry (MS), proton Nuclear Magnetic Resonance (1H NMR), and Infrared Spectroscopy (IR) []. These techniques provide complementary information about the molecular weight, proton environment, and functional groups present in the synthesized compound, confirming its identity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359633.png)

![Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359654.png)